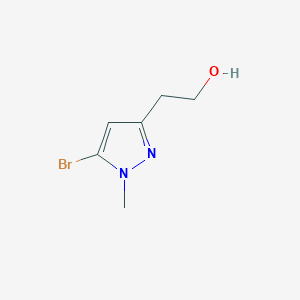![molecular formula C9H9NO2S B12998981 5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12998981.png)
5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains a benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the reaction of aromatic aldehydes with cyclic 1,3-diketones and methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate in refluxing acetic acid or acetonitrile medium . This domino cyclization reaction results in the formation of the desired benzothiazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the thiazine ring can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzothiazine derivatives.
Scientific Research Applications
5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,7-Tetrahydrobenzo[c]phenothiazines
- 7,9,10,12-Tetrahydrobenzo[b]phenothiazines
- 5-(Hydroxymethyl)-2-furfurylamines
Uniqueness
5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific benzothiazine ring system and the presence of a hydroxymethyl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
5-(hydroxymethyl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H9NO2S/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-3,11H,4-5H2,(H,10,12) |
InChI Key |
ZNSNPDNENQVWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2S1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine](/img/structure/B12998912.png)
![1'-Methyl-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B12998926.png)



![2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B12998950.png)


![tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B12998973.png)

![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol](/img/structure/B12998985.png)

